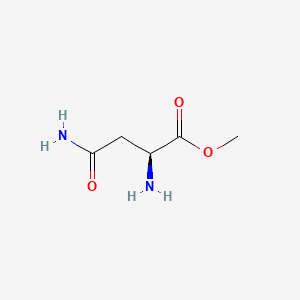
(R)-3,4-Diamino-4-oxobutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3,4-Diamino-4-oxobutanoic acid hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is an amino acid derivative, characterized by the presence of both amino and oxo functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,4-Diamino-4-oxobutanoic acid hydrochloride typically involves the reaction of suitable precursors under controlled conditions. One common method involves the use of L-lysine as a starting material, which undergoes a series of chemical transformations including oxidation and amination to yield the desired product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-3,4-Diamino-4-oxobutanoic acid hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
®-3,4-Diamino-4-oxobutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-3,4-Diamino-4-oxobutanoic acid hydrochloride can yield corresponding oxo derivatives, while reduction can produce hydroxyl derivatives.
Aplicaciones Científicas De Investigación
®-3,4-Diamino-4-oxobutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-3,4-Diamino-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. Its amino and oxo groups allow it to form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-3,4-Diamino-4-oxobutanoic acid hydrochloride include:
Lysine: An essential amino acid with a similar structure but different functional groups.
Ornithine: Another amino acid derivative with comparable properties.
Glutamic acid: An amino acid with a similar backbone but different side chains.
Uniqueness
What sets ®-3,4-Diamino-4-oxobutanoic acid hydrochloride apart from these similar compounds is its unique combination of amino and oxo functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
2049127-85-5 |
|---|---|
Fórmula molecular |
C4H9ClN2O3 |
Peso molecular |
168.58 g/mol |
Nombre IUPAC |
(3R)-3,4-diamino-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H/t2-;/m1./s1 |
Clave InChI |
YJDAOISSMHTVLS-HSHFZTNMSA-N |
SMILES isomérico |
C([C@H](C(=O)N)N)C(=O)O.Cl |
SMILES canónico |
C(C(C(=O)N)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



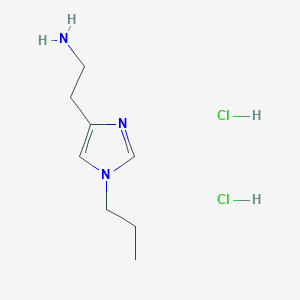
![Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride](/img/structure/B13005710.png)
![2-(Methylthio)-N-(2-(4-nitrophenoxy)ethyl)thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13005718.png)
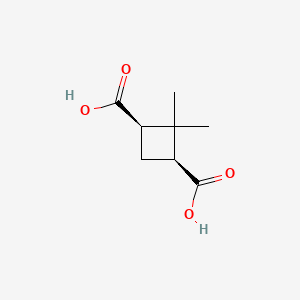

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile](/img/structure/B13005740.png)
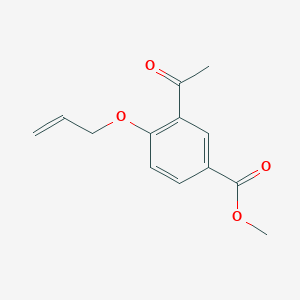
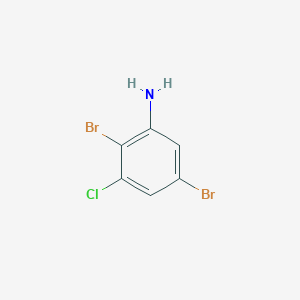

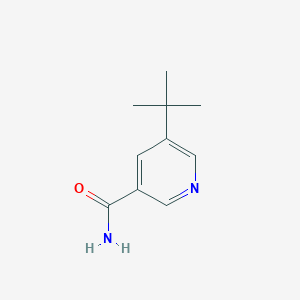
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B13005762.png)
![Methyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13005768.png)
